molecular formula C8H8BrNO4 B8652091 2-Bromo-3,4-dimethoxy-1-nitrobenzene

2-Bromo-3,4-dimethoxy-1-nitrobenzene

Cat. No.: B8652091
M. Wt: 262.06 g/mol
InChI Key: RNEMUUFCMYMSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,4-dimethoxy-1-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 1, methoxy groups at positions 3 and 4, and a bromine atom at position 2. This substitution pattern creates a unique electronic environment, with the electron-withdrawing nitro group and bromine atom counterbalanced by the electron-donating methoxy groups. Such structural characteristics make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective functionalization is critical.

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

3-bromo-1,2-dimethoxy-4-nitrobenzene

InChI

InChI=1S/C8H8BrNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3

InChI Key

RNEMUUFCMYMSQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-3,4-dimethoxy-1-nitrobenzene with structurally related brominated aromatic compounds:

Compound Name Substituents Melting Point (°C) Key Functional Groups Reactivity Profile
This compound 2-Br, 3,4-OMe, 1-NO₂ Not reported Bromo, Methoxy, Nitro Moderate electrophilic substitution; nitro group directs meta
2-Bromo-3:5-dinitrobenzoyl chloride [] 2-Br, 3,5-NO₂, COCl 109 (Me ester) Bromo, Dinitro, Acid chloride High electrophilicity; reactive in esterification/amidation
4-Bromo-1,2-diaminobenzene [] 4-Br, 1,2-NH₂ Not reported Bromo, Diamino High nucleophilicity; prone to oxidation and coupling reactions
2-Bromo-3:4-dimethoxybenzoic acid [] 2-Br, 3,4-OMe, COOH 203–204 Bromo, Methoxy, Carboxylic acid Hydrogen bonding; acidic proton enables salt formation

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Groups : The methoxy groups in this compound donate electrons via resonance, while the nitro and bromo groups withdraw electrons. This contrasts sharply with 2-bromo-3:5-dinitrobenzoyl chloride, where two nitro groups create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophiles .
  • Directed Reactivity: The nitro group at position 1 in the target compound directs incoming electrophiles to the meta position relative to itself, whereas the diamino groups in 4-bromo-1,2-diaminobenzene activate the ring for electrophilic substitution at ortho/para positions .

Thermal and Physical Properties

  • The high melting point of 2-bromo-3:4-dimethoxybenzoic acid (203–204°C) reflects strong intermolecular hydrogen bonding, absent in the target compound. Esters of 2-bromo-3:5-dinitrobenzoyl chloride (e.g., methyl ester, m.p. 109°C) exhibit lower thermal stability due to reduced polarity .

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